molecular formula C21H27N3O4S B5061025 N-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide

N-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide

Cat. No.: B5061025
M. Wt: 417.5 g/mol
InChI Key: QPRKUOFNBYLFBN-UHFFFAOYSA-N
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Description

N-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylpiperazine moiety, a sulfonyl group, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-21(25)22-19-15-18(9-10-20(19)28-2)29(26,27)24-13-11-23(12-14-24)16-17-7-5-4-6-8-17/h4-10,15H,3,11-14,16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRKUOFNBYLFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative under controlled conditions to introduce the sulfonyl group. The final step involves the coupling of the methoxyphenyl group with the propanamide moiety. Reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals, contributing to the development of new drugs and industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Indole derivatives

Comparison

N-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to cetylpyridinium chloride and domiphen bromide, which are primarily used as antimicrobial agents, this compound has broader applications in medicinal chemistry and biochemical research. Indole derivatives, on the other hand, are known for their diverse biological activities, but the specific structural features of this compound provide unique opportunities for targeted research and development.

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